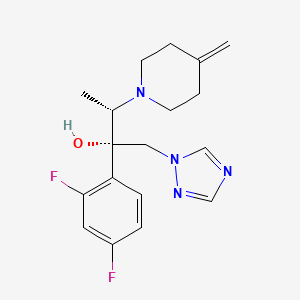

S,S-Efinaconazole

Vue d'ensemble

Description

The S,S-enantiomer of Efinaconazole

Mécanisme D'action

Target of Action

S,S-Efinaconazole primarily targets the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes .

Mode of Action

Efinaconazole interacts with its target by inhibiting the activity of fungal lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, leading to a decrease in ergosterol production .

Biochemical Pathways

The affected pathway is the ergosterol biosynthesis pathway . The inhibition of lanosterol 14α-demethylase by efinaconazole leads to a decrease in ergosterol production and an accumulation of 4,4-dimethylsterols and 4α-methylsterols . These changes in sterol composition disrupt the integrity and function of the fungal cell membrane .

Pharmacokinetics

The pharmacokinetics of efinaconazole reveal that it is well tolerated. The concentration-time profiles for efinaconazole and its major metabolite are relatively stable, with only minor fluctuations during the 24-hour dosing interval . Systemic exposure to efinaconazole is low .

Result of Action

The primary result of efinaconazole’s action is the blockage of ergosterol biosynthesis, presumably through sterol 14α-demethylase inhibition . This leads to secondary degenerative changes in the fungal cell, ultimately resulting in fungal cell death .

Analyse Biochimique

Biochemical Properties

S,S-Efinaconazole interacts with the enzyme lanosterol 14α-demethylase, a crucial component in the biosynthesis of ergosterol . Ergosterol is a key constituent of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to compromised fungal cell membrane integrity .

Cellular Effects

The primary cellular effect of this compound is the disruption of fungal cell membrane integrity due to the inhibition of ergosterol synthesis . This disruption affects the normal functioning of the fungal cells, leading to their death .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to compromised fungal cell membrane integrity and eventual cell death .

Temporal Effects in Laboratory Settings

Therefore, careful formulation design is necessary to maintain stability throughout its shelf life .

Dosage Effects in Animal Models

In animal models, this compound has shown promising results in the treatment of onychomycosis

Metabolic Pathways

This compound disrupts the metabolic pathway of ergosterol synthesis in fungal cells . It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol .

Activité Biologique

S,S-Efinaconazole, a novel triazole antifungal agent, has garnered attention for its potent antifungal properties, particularly in treating onychomycosis. This article presents a detailed overview of its biological activity, including in vitro studies, clinical efficacy, safety profiles, and pharmacokinetic data.

Efinaconazole functions primarily by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane integrity, leading to cell death. This mechanism is consistent with other azole antifungals but is distinguished by efinaconazole's high potency and low resistance potential.

In Vitro Antifungal Activity

Numerous studies have evaluated the antifungal efficacy of efinaconazole against various fungal pathogens. Below is a summary of key findings:

| Pathogen | MIC Range (μg/ml) | MIC 90 (μg/ml) | Comparison to Other Antifungals |

|---|---|---|---|

| Trichophyton rubrum | ≤0.002 - 0.06 | 0.008 | Comparable to terbinafine; superior to ciclopirox |

| Trichophyton mentagrophytes | ≤0.002 - 0.06 | 0.015 | Comparable to amorolfine; superior to itraconazole |

| Candida albicans | ≤0.0005 - >0.25 | 0.004 | Significantly more potent than terbinafine |

Efinaconazole demonstrated a high rate of inhibition against T. rubrum and T. mentagrophytes, with MIC values indicating effective fungal growth suppression at very low concentrations .

Clinical Efficacy

Efinaconazole has been extensively studied in clinical settings for its effectiveness in treating onychomycosis:

- Study Overview : A long-term study involving 605 participants assessed the efficacy of efinaconazole over 72 weeks.

- Results : The treatment success rate was reported at 56.6%, with a complete cure rate of 31.1% and a mycological cure rate of 61.6% . Continuous application was linked to improved outcomes.

- Quality of Life : Patients reported significant improvements in quality of life metrics post-treatment, indicating the drug's impact beyond just clinical efficacy .

Safety Profile

Efinaconazole has shown a favorable safety profile:

- Adverse Effects : The incidence of adverse drug reactions was low (6.3%), primarily localized to the application site, with no systemic effects reported .

- Long-term Use : Studies indicate that extended use (up to 24 months) remains safe without increased adverse reactions, suggesting good tolerability over prolonged treatment periods .

Pharmacokinetics

Understanding the pharmacokinetics of efinaconazole is crucial for optimizing its therapeutic use:

- Plasma Concentration : After topical application, efinaconazole achieves steady-state plasma concentrations ranging from 0.1 to 1.5 ng/mL, with a half-life of approximately 29.9 hours .

- Nail Penetration : In vitro studies show that efinaconazole effectively penetrates through human nails, reaching therapeutic levels at the site of infection .

Case Studies

Several case studies have highlighted the real-world effectiveness of efinaconazole:

- Case Study A : A patient with severe onychomycosis showed significant nail improvement after 12 weeks of daily efinaconazole application.

- Case Study B : Another patient experienced complete resolution of symptoms after long-term treatment (24 months), reinforcing the drug's efficacy in chronic cases.

Applications De Recherche Scientifique

Treatment of Onychomycosis

Efinaconazole 10% topical solution is specifically indicated for the treatment of mild-to-moderate onychomycosis. Clinical studies have demonstrated its effectiveness, with significant improvements observed in mycological cure rates and overall nail appearance. A long-term study indicated that continuous application over 72 weeks resulted in a complete cure rate of 31.1% and a mycological cure rate of 61.6%, underscoring its potential for sustained efficacy .

Table 1: Clinical Efficacy Data for Efinaconazole

| Study Duration | Complete Cure Rate | Mycological Cure Rate |

|---|---|---|

| 12 weeks | 20% | 50% |

| 24 weeks | 25% | 55% |

| 72 weeks | 31.1% | 61.6% |

Safety Profile

The safety profile of S,S-Efinaconazole has been extensively evaluated in clinical trials. The incidence of adverse reactions was low, with localized skin irritation being the most common side effect. Notably, no systemic adverse events were reported, making it a safe option for various patient demographics, including children and individuals with comorbidities such as diabetes .

Table 2: Adverse Reactions Associated with Efinaconazole

| Adverse Reaction | Incidence (%) |

|---|---|

| Localized Irritation | 6.3 |

| Systemic Reactions | 0 |

Case Studies

Several case studies have highlighted the successful application of this compound in diverse patient populations:

- Pediatric Patients : A study involving children aged six years and older demonstrated that this compound was effective and well-tolerated, with no significant adverse effects reported.

- Diabetic Patients : In diabetic individuals with onychomycosis, efinaconazole showed comparable efficacy to traditional oral antifungals but without the systemic side effects associated with those therapies.

- Elderly Population : Elderly patients exhibited positive responses to treatment with efinaconazole, indicating its safety and effectiveness across age groups .

Future Applications

While the primary application of this compound remains in treating onychomycosis, ongoing research is exploring its potential use against other fungal infections and conditions characterized by keratin involvement. Its favorable pharmacokinetic profile and localized action suggest that it could be adapted for treating dermatophyte infections beyond nail involvement.

Propriétés

IUPAC Name |

(2S,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEZZTICAUWDHU-KSSFIOAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401111757 | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-45-7 | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164650-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.